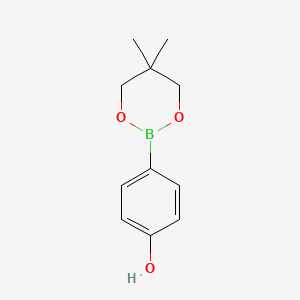

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol

Description

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIZQBZPLKRDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known to act as a reagent in the preparation of 3-hydroxy-5-arylisothiazole derivatives. These derivatives have been identified as GPR40 agonists, which suggests that 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol may interact with GPR40 receptors.

Biochemical Pathways

It is known to be involved in the synthesis of 3-hydroxy-5-arylisothiazole derivatives

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound is recommended to be stored at 2-8℃ in an inert atmosphere, suggesting that temperature and oxygen levels may affect its stability.

Biological Activity

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its structure includes a phenolic group and a dioxaborinane moiety, which may contribute to its biological activities. This article reviews the biological activity of this compound based on recent studies and characterizations.

- CAS Number : 1192765-29-9

- Molecular Formula : CHBO

- Molecular Weight : 206.046 g/mol

- Solubility : Varies with solvent; recommended storage at 2-8°C for stability .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity

- Enzyme Inhibition

- Antioxidant Properties

Study 1: Anticancer Potential

A recent study investigated the effects of various boron compounds on breast cancer cell lines. The findings indicated that certain derivatives exhibited significant growth inhibition in MCF-7 cells, suggesting a dose-dependent relationship between compound concentration and cytotoxicity. The mechanism was linked to the modulation of apoptotic pathways .

Study 2: Enzyme Interaction

Research conducted on phenolic compounds showed that those containing boron could effectively inhibit COX enzymes. This inhibition was associated with reduced inflammatory responses in vitro, indicating potential therapeutic applications for inflammatory diseases .

Study 3: Antioxidant Activity

A comparative analysis of various phenolic compounds demonstrated that those with dioxaborinane structures exhibited enhanced antioxidant activity compared to their non-boron counterparts. This suggests that the incorporation of boron into phenolic structures can amplify their protective effects against oxidative damage .

Data Table: Biological Activity Summary

Scientific Research Applications

Pharmaceutical Applications

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol is primarily explored for its role in drug development and synthesis:

- Borylation Reactions : The compound is utilized in metal-free borylation reactions, which are crucial for the functionalization of aromatic compounds. This method allows for the introduction of boron into organic molecules, facilitating further transformations necessary for drug synthesis .

- Synthesis of Boron-containing Drugs : It serves as a precursor for synthesizing boron-containing pharmaceutical agents. These agents can exhibit unique biological activities, making them candidates for further development in medicinal chemistry .

Material Science Applications

The compound's boron-containing structure also finds applications in material science:

- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its ability to form cross-links can improve the resilience of materials used in various industrial applications .

- Nanocomposites : Research indicates that incorporating this compound into nanocomposite materials can enhance their electrical and thermal properties. Such advancements are critical for developing advanced materials for electronics and energy storage .

Agricultural Applications

The compound has potential uses in agriculture:

- Pesticide Formulation : Its chemical properties allow it to be used in formulating pesticides that require specific modes of action against pests. The stability and reactivity of the dioxaborinane structure can be advantageous in creating effective agrochemicals .

Case Studies

Comparison with Similar Compounds

Key Structural and Functional Differences

Stability and Reactivity

- Hydrolytic Stability : The six-membered dioxaborinane ring in the target compound exhibits superior stability to hydrolysis compared to five-membered dioxaborolane analogs (e.g., pinacol esters) due to reduced ring strain .

- Lewis Acidity: The phenol group in the target compound slightly increases Lewis acidity compared to methyl ester analogs (e.g., Methyl 4-(5,5-dimethyl-dioxaborinan-2-yl)benzoate) but is less acidic than aldehyde-substituted derivatives (e.g., 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzaldehyde) .

- Reactivity in Cross-Couplings: The target compound participates efficiently in Suzuki-Miyaura reactions under mild conditions (e.g., Pd catalysis, aqueous bases), whereas chlorinated analogs (e.g., 3-Chloro-4-(5,5-dimethyl-dioxaborinan-2-yl)phenol) require harsher conditions due to electron-withdrawing effects .

Research Findings and Data

Thermal and Spectral Data

Preparation Methods

Boronic Ester Formation via Diol Condensation

- Starting Materials: 4-hydroxyphenylboronic acid or related boronic acid derivatives; 2,2-dimethyl-1,3-propanediol (pinacol-type diol).

- Reaction Conditions: Typically conducted under mild heating in anhydrous solvents to promote esterification.

- Mechanism: The boronic acid reacts with the diol to form a cyclic boronate ester (dioxaborinane ring), releasing water as a byproduct.

This method is widely used due to its simplicity and the stability of the resulting boronate ester.

Transition Metal-Catalyzed Cross-Coupling Approaches

Research literature describes nickel-catalyzed cross-coupling reactions involving aryl methyl ethers and boronic esters to form substituted phenol derivatives bearing boronate esters. For example, a nickel(0) catalyst such as bis(cyclooctadiene)nickel(0) with tricyclohexylphosphine ligand and cesium fluoride as base in toluene solvent under sealed tube conditions can facilitate the formation of arylboronate esters, which can be further transformed into the target compound.

- Catalyst: Ni(cod)2 (bis(cyclooctadiene)nickel(0))

- Ligand: PCy3 (tricyclohexylphosphine)

- Base: CsF (cesium fluoride)

- Solvent: Toluene

- Temperature: Elevated temperatures under sealed conditions

- Yields: Isolated yields reported vary depending on substrate and conditions but are generally moderate to high.

This method allows for the introduction of boronate esters on phenol derivatives with high selectivity and functional group tolerance.

Preparation Protocol from GlpBio (Research-Grade Preparation)

GlpBio provides a detailed preparation and formulation protocol for this compound for research use:

- Stock Solution Preparation: The compound is soluble in DMSO and can be prepared at various molarities depending on the amount weighed.

| Amount of Compound | Volume of DMSO for 1 mM Solution (mL) | Volume of DMSO for 5 mM Solution (mL) | Volume of DMSO for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 4.8533 | 0.9707 | 0.4853 |

| 5 mg | 24.2664 | 4.8533 | 2.4266 |

| 10 mg | 48.5329 | 9.7066 | 4.8533 |

- Storage: Stock solutions should be stored at 2-8°C for short term, or at -20°C to -80°C for longer periods (up to 6 months at -80°C).

- Solubility Aid: Heating to 37°C and ultrasonic bath oscillation can improve solubility.

- In Vivo Formulation: Preparation involves dissolving the compound in DMSO master liquid, followed by sequential addition of PEG300, Tween 80, and water or corn oil, ensuring clarity at each step.

Research Findings and Notes on Synthesis

- The boronate ester moiety in this compound is stabilized by the cyclic dioxaborinane ring formed from the diol, which enhances its chemical stability and solubility characteristics.

- Transition metal catalysis, particularly nickel-catalyzed coupling, offers a versatile route to functionalized phenol boronate esters, enabling further synthetic elaboration.

- The choice of solvents and reaction conditions is critical to avoid hydrolysis of the boronate ester and to maintain product integrity.

- Analytical characterization typically involves NMR spectroscopy (1H and 13C), mass spectrometry, and chromatographic purity assessment.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Boronic Acid + 2,2-Dimethyl-1,3-propanediol | Mild heating, anhydrous solvent | Simple, stable boronate ester | Requires pure boronic acid precursor |

| Ni-Catalyzed Cross-Coupling | Ni(cod)2, PCy3, CsF, toluene, sealed tube | High selectivity, functional group tolerance | Requires transition metal catalyst and inert atmosphere |

| Formulation Preparation (GlpBio Protocol) | DMSO, PEG300, Tween 80, corn oil | Suitable for biological assays | Not a synthetic method, for formulation only |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.